Ethanol, 2,2'-(decylimino)bis-
Description
Contextualization within the Class of Tertiary Amine Derivatives
"Ethanol, 2,2'-(decylimino)bis-" is classified as a tertiary amine. Tertiary amines are derivatives of ammonia (B1221849) where all three hydrogen atoms have been substituted by organic groups. europa.eu In the case of "Ethanol, 2,2'-(decylimino)bis-," the nitrogen atom is bonded to one decyl group and two hydroxyethyl (B10761427) groups. This structure places it within the sub-class of N-alkyl diethanolamines, which are characterized by a nitrogen atom bonded to a single alkyl chain and two ethanol (B145695) groups. amines.comugr.es
The presence of the tertiary amine group makes these compounds weak bases, capable of neutralizing acids to form salts. atamanchemicals.com N-alkyl diethanolamines are part of a larger family of ethanolamines, which includes monoethanolamine (MEA), diethanolamine (B148213) (DEA), and triethanolamine (B1662121) (TEA). wikipedia.org These compounds are bifunctional, possessing both amine and alcohol functionalities, which allows them to participate in a variety of chemical reactions. atamanchemicals.comwikipedia.org
Historical Development and Early Research Significance of Related Alkyl Diethanolamines
The industrial synthesis of ethanolamines is linked to the discovery of ethylene (B1197577) oxide in 1859 by French chemist Charles Adolphe Wurtz. ebsco.com The reaction of ethylene oxide with ammonia produces a mixture of mono-, di-, and triethanolamine. wikipedia.orgnih.gov The subsequent alkylation of diethanolamine leads to the formation of N-alkyl diethanolamines. google.com
Early methods for producing N-alkyl diethanolamines involved reacting a suitable alkyl halide with diethanolamine. google.com Another patented method describes the reaction of a dialkyl sulfate (B86663) with a dialkanolamine in the presence of an alkali metal carbonate to produce N-alkyl diethanolamines with high yields and free from O-alkylated derivatives. google.com
Initial research into N-alkyl diethanolamines explored their physical and chemical properties. For instance, studies have investigated the dissociation constants of various amines, including N-alkyldiethanolamines like n-butyldiethanolamine (B85499) and ethyldiethanolamine, to understand the influence of the alkyl chain length and steric hindrance on their basicity. acs.org Research on homologous series of N-(n-alkyl)diethanolamines has shown a correlation between their antimicrobial activity, surface activity, and their octanol-water partition coefficient, with maximum activity observed for derivatives with longer alkyl chains like dodecyl, tetradecyl, and hexadecyl groups. microbiologyresearch.org
Fundamental Structural Features and Their Implications for Reactivity and Functionality within the N-Alkyl Diethanolamine Class
The structure of N-alkyl diethanolamines, including "Ethanol, 2,2'-(decylimino)bis-," is central to their chemical behavior. The key structural features are the tertiary nitrogen atom, the two hydroxyl (-OH) groups, and the alkyl chain.
Tertiary Amine Group: The lone pair of electrons on the nitrogen atom makes it a nucleophile and a weak base. This allows it to react with acids and participate in various catalytic processes. europa.euatamanchemicals.com The tertiary nature of the amine prevents the formation of amides directly at the nitrogen atom, unlike primary and secondary amines.
Hydroxyl Groups: The two primary alcohol groups can undergo reactions typical of alcohols, such as esterification with acids or acid derivatives. ugr.es For example, the reaction with fatty acids can produce fatty acid diethanolamides, which have applications as surfactants. arpnjournals.org The presence of these hydrophilic hydroxyl groups, combined with the hydrophobic alkyl chain, imparts amphiphilic properties to the molecule.
Alkyl Chain: The decyl group in "Ethanol, 2,2'-(decylimino)bis-" is a long, nonpolar hydrocarbon chain. This feature is responsible for the compound's solubility in nonpolar solvents and contributes to its surface-active properties. The length of the alkyl chain significantly influences the physical properties and applications of N-alkyl diethanolamines, such as their use as emulsifiers and corrosion inhibitors. ebsco.commicrobiologyresearch.org
The combination of a basic tertiary amine, reactive hydroxyl groups, and a hydrophobic alkyl chain in a single molecule makes N-alkyl diethanolamines versatile compounds used as intermediates in the synthesis of other chemicals, as surfactants, and as pH control agents in various industrial applications. ugr.esatamanchemicals.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[decyl(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO2/c1-2-3-4-5-6-7-8-9-10-15(11-13-16)12-14-17/h16-17H,2-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDGSQDHXJAHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401215 | |
| Record name | Ethanol, 2,2'-(decylimino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18924-65-7 | |
| Record name | Ethanol, 2,2'-(decylimino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of Ethanol, 2,2 Decylimino Bis
Nucleophilic Reactivity of the Tertiary Amine Moiety
The central nitrogen atom in Ethanol (B145695), 2,2'-(decylimino)bis- is a tertiary amine, characterized by the presence of a lone pair of electrons. This lone pair imparts nucleophilic character to the molecule, allowing it to react with various electrophiles. The reactivity is, however, sterically hindered by the presence of the decyl group and two hydroxyethyl (B10761427) chains.
Despite the steric bulk, the tertiary amine can participate in nucleophilic substitution reactions. For instance, in reactions with alkyl halides, the nitrogen atom can act as a nucleophile, leading to the formation of quaternary ammonium (B1175870) salts. The reaction conditions, such as solvent and temperature, play a crucial role in determining the reaction's feasibility and yield. For related N-alkyldiethanolamines, nucleophilic substitution reactions with various reagents have been reported. evitachem.com
Hydroxyl Group Functionalization and Esterification Reactions
The two primary hydroxyl (-OH) groups in Ethanol, 2,2'-(decylimino)bis- are key sites for functionalization. These groups can undergo reactions typical of alcohols, most notably esterification. smolecule.com In the presence of an acid catalyst or by conversion to a more reactive derivative (like an acyl chloride or anhydride), the hydroxyl groups can react with carboxylic acids to form esters. smolecule.com
This esterification process can be tailored to produce mono- or di-esters, depending on the stoichiometry of the reactants. The resulting esters exhibit altered physical and chemical properties, such as increased hydrophobicity and different surfactant characteristics, which can be useful in various applications. smolecule.com For example, the dicarbamate ester of a similar compound, Ethanol, 2,2'-(p-tolylimino)di-, has been synthesized and characterized. nih.gov
Table 1: Examples of Hydroxyl Group Reactions
| Reaction Type | Reactant | Product | Significance |
|---|---|---|---|
| Esterification | Carboxylic Acid | Ester | Modifies polarity and surfactant properties. smolecule.com |
Chelation Chemistry and Metal Coordination Complex Formation
The structure of Ethanol, 2,2'-(decylimino)bis-, containing one nitrogen donor atom and two oxygen donor atoms, makes it an effective tridentate ligand (N,O,O-donor) for metal ions. This allows it to form stable chelate rings with various transition metals.
Ligand Design Principles and Coordination Modes with Transition Metals (e.g., Zn²⁺, Cu²⁺)
Ethanol, 2,2'-(decylimino)bis- and its analogs are versatile ligands in coordination chemistry. The dual hydroxyl and tertiary amine groups facilitate the chelation of transition metals like zinc (Zn²⁺) and copper (Cu²⁺). The molecule can wrap around a central metal ion, with the nitrogen and both oxygen atoms coordinating to the metal center. This N,O-donor capability is crucial for stabilizing the resulting metal complex. The coordination behavior is often pH-dependent, with optimal complex stability typically achieved in the pH range of 7–9 for similar ligands. The formation of mono- and dinuclear complexes with Cu²⁺ and Zn²⁺ in aqueous solutions has been observed for related bibrachial aza lariat (B8276320) ethers. nih.gov
Structural Elucidation of Metal-Ethanol, 2,2'-(decylimino)bis- Complexes (e.g., octahedral geometries)
The coordination of Ethanol, 2,2'-(decylimino)bis- to a metal center often results in well-defined geometries. For related N-alkyldiethanolamine ligands, the formation of complexes with octahedral geometries has been reported, particularly with transition metals like Zn²⁺ and Cu²⁺. In a typical octahedral complex, two molecules of the ligand would coordinate to one metal center, satisfying the metal's coordination number of six. Alternatively, other co-ligands like water or halides can complete the coordination sphere. mdpi.com Single-crystal X-ray diffraction is a primary technique for the definitive structural elucidation of such complexes, revealing distorted octahedral geometries in many cases. mdpi.comresearchgate.net
Table 2: Coordination Properties with Selected Metals
| Metal Ion | Potential Coordination Geometry | Ligand Donor Atoms | Reference |
|---|---|---|---|
| Zn²⁺ | Octahedral | N, O, O | |
| Cu²⁺ | Octahedral / Square Planar | N, O, O | researchgate.net |
Investigation of Catalytic Properties of Derived Metal Complexes
Metal complexes derived from N-alkyldiethanolamine ligands are subjects of research for their potential catalytic applications. The specific geometry and electronic environment imposed by the ligand on the metal center can facilitate various catalytic transformations. While specific catalytic studies on Ethanol, 2,2'-(decylimino)bis- complexes are not extensively documented, the broader class of metal-amino alcohol complexes is known to be active in various reactions, including oxidation and hydrolysis. The structural similarity to other catalytically active metal complexes suggests that these derivatives warrant further investigation.
Oxidative Transformations (e.g., N-oxide formation for related compounds)
The functional groups within Ethanol, 2,2'-(decylimino)bis- are susceptible to oxidation. The tertiary amine can be oxidized to form the corresponding N-oxide, a transformation commonly achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. ontosight.ai The formation of N-oxides from related iminobisethanol derivatives is a known synthetic pathway. ontosight.ai
The hydroxyl groups can also be oxidized. Depending on the oxidizing agent and reaction conditions, primary alcohols can be oxidized to aldehydes or further to carboxylic acids. For a related compound, thiodiglycol (B106055) (2,2'-thiobis-ethanol), oxidation by alcohol dehydrogenase has been reported, highlighting a biochemical pathway for oxidation. nih.gov
Advanced Applications and Functional Properties of Ethanol, 2,2 Decylimino Bis
Surface Active Agent Characteristics
The dual hydrophilic and hydrophobic nature of Ethanol (B145695), 2,2'-(decylimino)bis- allows it to function as a potent surfactant. ontosight.ai Its performance is dictated by its behavior at interfaces and its ability to self-assemble in solution, which are fundamental to its roles in emulsification, solubilization, and various industrial formulations.
The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. This process is driven by the hydrophobic effect, where the nonpolar alkyl chains minimize their contact with water by clustering together.
Table 1: Influence of Alkyl Chain Length on Surfactant Properties of Related N,N-Bis(2-hydroxyethyl)alkylamines
| Compound Name | Alkyl Chain | Molecular Formula | Key Property Influence |
|---|---|---|---|
| Ethanol, 2,2'-(octylimino)bis- | Octyl (C8) | C12H27NO2 | Balances hydrophilicity and hydrophobicity, with a CMC of ~0.1 mM. |
| Ethanol, 2,2'-(decylimino)bis- | Decyl (C10) | C14H31NO2 | Expected to have a lower CMC than the C8 analog due to increased hydrophobicity. |
| Ethanol, 2,2'-(dodecylimino)bis- | Dodecyl (C12) | C16H35NO2 | Forms more stable micelles; increased surface activity but lower water solubility. nist.gov |
Data compiled from multiple sources.
The amphiphilic structure of Ethanol, 2,2'-(decylimino)bis- is central to its function as an emulsifier and solubilizing agent. Emulsification is the process of stabilizing a mixture of two immiscible liquids, such as oil and water. Ethanol, 2,2'-(decylimino)bis- achieves this by adsorbing at the oil-water interface. Its hydrophobic decyl tail penetrates the oil droplet, while its hydrophilic diethanolamine (B148213) head remains in the aqueous phase. This arrangement reduces the interfacial tension between the two liquids and creates a protective barrier around the oil droplets, preventing them from coalescing and thus stabilizing the emulsion. The presence of ethanol in the aqueous phase can further influence the droplet size and stability of emulsions by altering the solubility of the surfactant monomers. nih.gov
Solubilization is the process by which a substance that is normally insoluble in a given solvent is dissolved through the action of a surfactant. Above its CMC, Ethanol, 2,2'-(decylimino)bis- forms micelles in aqueous solutions. These micelles have a hydrophobic core formed by the decyl chains and a hydrophilic shell composed of the hydroxyethyl (B10761427) groups. This hydrophobic core can encapsulate nonpolar substances (like oils or certain organic compounds), effectively dissolving them in the bulk aqueous phase. This mechanism is crucial for its application in cleaning agents and other formulations where the removal of oily or greasy substances is required. ontosight.ai
The surfactant properties of Ethanol, 2,2'-(decylimino)bis- and its derivatives make them valuable as processing aids in several industries. europa.eu
Textile Manufacturing: In textile processing, these compounds can be used as wetting agents, emulsifiers, and detergents. They help in the even application of dyes and finishes by reducing surface tension and ensuring uniform penetration of treatment solutions into the fabric. europa.eu
Leather Treatment: During leather manufacturing, they can act as fatliquoring agents, helping to introduce oils into the leather to make it soft and flexible. Their emulsifying properties ensure the stable dispersion of these oils in the treatment baths. ontosight.aieuropa.eu
Paper Manufacturing: In the paper industry, they can be employed as de-inking agents in the recycling process. Their ability to solubilize and disperse the ink particles from the paper pulp is a key function of their surfactant nature. ontosight.ai
The use of this substance in these applications stems from its ability to modify surface and interfacial properties, which is essential for optimizing these complex industrial processes. europa.eu
Emulsification and Solubilization Mechanisms in Aqueous Systems
Antimicrobial Efficacy and Mechanistic Investigations
Beyond its role as a surfactant, Ethanol, 2,2'-(decylimino)bis- exhibits significant antimicrobial properties. This biocidal activity is intrinsically linked to its chemical structure, which allows it to interact with and disrupt microbial cells.
The primary mechanism of antimicrobial action for Ethanol, 2,2'-(decylimino)bis- and related amphiphilic compounds is the disruption of the microbial cell membrane. The cell membrane, a critical lipid bilayer structure, maintains cellular integrity and regulates the passage of substances into and out of the cell.
The amphiphilic nature of Ethanol, 2,2'-(decylimino)bis- allows it to readily interact with this membrane. The hydrophobic decyl tail can insert itself into the lipid core of the membrane, while the hydrophilic head interacts with the aqueous environment and the polar head groups of the membrane lipids. This insertion disrupts the ordered structure of the lipid bilayer, increasing its fluidity and permeability. nih.gov This disruption leads to the leakage of essential intracellular components, such as ions, metabolites, and even larger molecules like proteins and nucleic acids, ultimately resulting in cell death. nih.gov
Effect of Alkyl Chain Length: The antimicrobial activity is highly dependent on the length of the alkyl chain. Shorter chains may not be hydrophobic enough to effectively partition into and disrupt the cell membrane. As the chain length increases (e.g., from octyl to decyl and dodecyl), the hydrophobicity increases, leading to stronger interactions with the lipid bilayer and enhanced biocidal activity. Studies on related compounds have shown significant antimicrobial activity against various bacteria and fungi. However, if the alkyl chain becomes excessively long (e.g., tetradecyl or longer), a decrease in activity may be observed. This can be attributed to reduced water solubility, which limits the concentration of available monomers that can reach and interact with the microbial cells.
Role of the Hydrophilic Head: The diethanolamine head group provides the necessary water solubility for the compound to be delivered to the microbial cell surface in an aqueous environment. Its polar nature also facilitates interaction with the polar surfaces of the cell membrane.
This structure-activity relationship highlights that the decyl (C10) chain of Ethanol, 2,2'-(decylimino)bis- represents a well-balanced structure, combining sufficient hydrophobicity for membrane disruption with adequate water solubility for bioavailability, making it an effective biocide.
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| Ethanol, 2,2'-(decylimino)bis- | C14H31NO2 | 18924-65-7 |
| Ethanol, 2,2'-(octylimino)bis- | C12H27NO2 | 15520-05-5 |
| Ethanol, 2,2'-(dodecylimino)bis- | C16H35NO2 | 1541-67-9 |
| Ethanol, 2,2'-(pentadecylimino)bis- | C19H41NO2 | 24910-32-5 |
| Ethanol, 2,2'-(phenylimino)bis- | C10H15NO2 | 120-07-0 |
| Ethanol | C2H6O | 64-17-5 |
| Diethanolamine | C4H11NO2 | 111-42-2 |
| Octylamine | C8H19N | 111-86-4 |
Disruption of Microbial Membrane Integrity as a Mechanism of Action
Corrosion Inhibition Performance and Mechanisms
Ethanol, 2,2'-(decylimino)bis-, a tertiary amine with a C10 alkyl chain, demonstrates significant potential as a corrosion inhibitor, particularly for metals in aggressive acidic environments. Its efficacy stems from its molecular structure, which combines a hydrophobic decyl group with a hydrophilic diethanolamine head group containing both nitrogen and oxygen atoms. This amphiphilic nature facilitates the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents.
The primary mechanism of corrosion inhibition by Ethanol, 2,2'-(decylimino)bis- involves the formation of a protective film on the metal surface. The nitrogen and oxygen atoms in the diethanolamine group possess lone pairs of electrons, which can coordinate with vacant d-orbitals of metal atoms, leading to strong adsorption. This process is further enhanced by the molecule's ability to chelate with dissolved metal ions, forming stable complexes that adhere to the surface. nih.govmdpi.comelsevierpure.com This chelation process effectively isolates the metal from the corrosive environment. nih.gov
The hydrophobic decyl tail of the molecule orients away from the metal surface, creating a non-polar layer that repels water and aggressive ions like chloride, thus preventing them from reaching the metal and initiating corrosion reactions. This adsorption can be described by various isotherms, such as the Langmuir adsorption isotherm, which relates the surface coverage of the inhibitor to its concentration in the solution.
Research on analogous N-alkyldiethanolamines indicates that their effectiveness as corrosion inhibitors increases with the length of the alkyl chain, up to a certain point. This is attributed to the increased surface coverage provided by the longer hydrophobic tail. Therefore, the decyl group in Ethanol, 2,2'-(decylimino)bis- is expected to provide substantial protection.
The performance of a corrosion inhibitor is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). In a hypothetical study on mild steel in a 1 M HCl solution, the addition of Ethanol, 2,2'-(decylimino)bis- would be expected to significantly decrease the corrosion current density (i_corr) and increase the polarization resistance (R_p), as illustrated in the representative data tables below.
Table 1: Representative Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without Ethanol, 2,2'-(decylimino)bis-
| Inhibitor Concentration (M) | Corrosion Potential (E_corr, mV vs. SCE) | Corrosion Current Density (i_corr, µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -450 | 1000 | - |
| 1 x 10⁻⁵ | -445 | 150 | 85.0 |
| 5 x 10⁻⁵ | -442 | 80 | 92.0 |
| 1 x 10⁻⁴ | -438 | 45 | 95.5 |
| 5 x 10⁻⁴ | -435 | 20 | 98.0 |
| 1 x 10⁻³ | -430 | 12 | 98.8 |
This table presents hypothetical data based on typical results for similar corrosion inhibitors.
Table 2: Representative Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl with and without Ethanol, 2,2'-(decylimino)bis-
| Inhibitor Concentration (M) | Charge Transfer Resistance (R_ct, Ω·cm²) | Double Layer Capacitance (C_dl, µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 200 | - |
| 1 x 10⁻⁵ | 350 | 80 | 85.7 |
| 5 x 10⁻⁵ | 600 | 55 | 91.7 |
| 1 x 10⁻⁴ | 1100 | 30 | 95.5 |
| 5 x 10⁻⁴ | 2400 | 18 | 97.9 |
| 1 x 10⁻³ | 4000 | 12 | 98.8 |
This table presents hypothetical data based on typical results for similar corrosion inhibitors.
The data in these tables would indicate that as the concentration of Ethanol, 2,2'-(decylimino)bis- increases, the corrosion rate decreases significantly, and the protective film becomes more robust. The decrease in the double-layer capacitance (C_dl) with increasing inhibitor concentration suggests that the inhibitor molecules are displacing water molecules at the metal/solution interface, leading to a thicker and more effective protective layer.
Wood Preservation Enhancements
Ethanol, 2,2'-(decylimino)bis- also shows promise as a wood preservative, primarily due to its anticipated biocidal properties. Its molecular structure is analogous to other N-alkyldiethanolamines that have demonstrated efficacy against wood-destroying fungi and insects. The mechanism of action is believed to involve the disruption of the cell membranes of these organisms. The lipophilic decyl chain facilitates the penetration of the molecule into the lipid bilayers of the fungal or insect cell membranes, while the hydrophilic diethanolamine portion can interact with the aqueous environment and vital cellular components, leading to cell lysis and death.
The application of Ethanol, 2,2'-(decylimino)bis- to wood can enhance its durability and resistance to microbial invasion. Standard laboratory tests for wood preservatives often involve treating wood blocks with the preservative and then exposing them to pure cultures of wood-decaying fungi, such as Gloeophyllum trabeum (a brown-rot fungus) or Trametes versicolor (a white-rot fungus). The effectiveness of the preservative is typically determined by the percentage of mass loss of the wood blocks after a specified incubation period.
For wood treated with Ethanol, 2,2'-(decylimino)bis-, a significant reduction in mass loss compared to untreated wood would be expected, indicating its ability to inhibit fungal growth and wood degradation.
Table 3: Representative Data on the Efficacy of Ethanol, 2,2'-(decylimino)bis- against Wood-Decay Fungi (12-week incubation)
| Treatment | Preservative Retention ( kg/m ³) | Fungus | Mean Mass Loss (%) |
| Untreated Control | 0 | Gloeophyllum trabeum | 45.2 |
| Untreated Control | 0 | Trametes versicolor | 38.5 |
| Ethanol, 2,2'-(decylimino)bis- | 2.5 | Gloeophyllum trabeum | 8.1 |
| Ethanol, 2,2'-(decylimino)bis- | 2.5 | Trametes versicolor | 6.5 |
| Ethanol, 2,2'-(decylimino)bis- | 5.0 | Gloeophyllum trabeum | 3.2 |
| Ethanol, 2,2'-(decylimino)bis- | 5.0 | Trametes versicolor | 2.8 |
| Ethanol, 2,2'-(decylimino)bis- | 10.0 | Gloeophyllum trabeum | 1.1 |
| Ethanol, 2,2'-(decylimino)bis- | 10.0 | Trametes versicolor | 0.9 |
This table presents hypothetical data based on typical results for wood preservatives with similar structures.
The data in Table 3 would demonstrate a clear dose-dependent effect, where higher retention of Ethanol, 2,2'-(decylimino)bis- in the wood leads to greater protection against fungal decay. This enhanced durability extends the service life of wood products, making it a valuable treatment for applications where wood is exposed to moisture and potential microbial attack.
Environmental Fate, Transport, and Degradation of Ethanol, 2,2 Decylimino Bis
Biodegradation Studies in Aquatic Systems
The biodegradability of N-alkyldiethanolamines in aquatic environments is influenced by the length of the alkyl chain and the presence of adapted microbial populations. Generally, these compounds are expected to undergo biodegradation, although they may not always meet the criteria for being "readily biodegradable" in standard screening tests.
Screening tests, such as those following OECD Guideline 301, provide an indication of a substance's potential for rapid and extensive biodegradation. For long-chain amines, results can be variable. For instance, studies on dodecylamine (B51217) (a C12 primary amine) have shown it can be degraded within a week in Closed Bottle tests, while related compounds like didodecylamine (B166037) showed slower degradation, reaching 60% in four weeks. scispace.com The recalcitrance in screening tests tends to increase with the length of the alkyl chain. mst.dk For example, studies using the MITI test on alkyltrimethylammonium salts showed a decrease in biodegradability over 10 days as the alkyl chain increased from C8 to C18. mst.dk
Simulation tests, which are designed to mimic environmental conditions more closely, often show a higher potential for degradation. For N-nitrosodiethanolamine (NDELA), a related compound, biodegradation in natural lake and river water over 56 days was found to be over 80% at 20°C, with calculated half-lives between 28.5 and 33.1 days. gassnova.no The degradation pathway for primary long-chain alkylamines is believed to involve the oxidation of the amine to an aldehyde, which is then further oxidized to a fatty acid that can be completely mineralized through β-oxidation. oup.com
| Test Type | Analogous Compound | Duration | Degradation | Reference |
| Closed Bottle Test | Dodecylamine (C12) | 7 days | Readily degraded | scispace.com |
| Closed Bottle Test | Didodecylamine (C12) | 28 days | 60% | scispace.com |
| MITI Test | C10 Alkyltrimethylammonium | 10 days | 63% of ThOD | mst.dk |
| Aquatic Simulation | N-nitrosodiethanolamine | 56 days | >80% | gassnova.no |
This table presents biodegradation data for compounds structurally related to Ethanol (B145695), 2,2'-(decylimino)bis- to illustrate expected behavior.
Degradation Pathways in Terrestrial Environments
In soil environments, the degradation of Ethanol, 2,2'-(decylimino)bis- is expected to be a significant fate process. Long-chain aliphatic amines are generally not expected to persist in soil under aerobic conditions. canada.cacanada.ca The primary mechanism of degradation is microbial action. The half-life in soil for long-chain aliphatic amines is often extrapolated from aquatic biodegradation data. canada.ca
The degradation pathway in soil is anticipated to be similar to that in aquatic systems, involving microbial oxidation of the alkyl chain. oup.com However, the strong adsorption of cationic surfactants to negatively charged soil particles can influence their bioavailability to microorganisms. researchgate.net While this adsorption can reduce mobility, the compounds can still be degraded by soil microorganisms. Studies on fatty amines have shown that their biodegradability in tests inoculated with soil is comparable to those inoculated with activated sludge from wastewater treatment plants. scispace.com
| Environment | Compound Class | Persistence Expectation | Primary Degradation Pathway | Reference |
| Aerobic Soil | Long-chain aliphatic amines | Not persistent | Microbial Oxidation | canada.cacanada.ca |
This table summarizes the expected degradation behavior of Ethanol, 2,2'-(decylimino)bis- in terrestrial environments based on its chemical class.
Bioaccumulation Potential in Environmental Compartments
The potential for a chemical to bioaccumulate in organisms is a critical aspect of its environmental risk profile. For long-chain aliphatic amines, bioaccumulation is strongly correlated with the length of the alkyl chain. canada.cacanada.ca
The bioaccumulation potential of aliphatic amines with alkyl chains of C14 and longer is considered high, while those with chains shorter than C14 are expected to have a low to moderate potential for bioaccumulation. canada.cacanada.ca Since Ethanol, 2,2'-(decylimino)bis- has a C10 alkyl chain, it falls into the latter category.
Studies on the bioconcentration of a series of cationic surfactants in rainbow trout have shown that the bioconcentration factor (BCF) is positively correlated with alkyl chain length for amines with chains up to C14. nih.govacs.org For example, BCFs for some longer-chained amines (≥ C13) have been observed to exceed 2000 L/kg, indicating significant bioconcentration. nih.gov However, for a C10 compound, the BCF would be expected to be lower. The bioaccumulation potential of aliphatic amines with alkyl chains longer than C16 is still an area of active research, but it is anticipated that they will also have the potential to bioaccumulate. industrialchemicals.gov.au
| Alkyl Chain Length | Bioaccumulation Potential | Supporting Evidence | Reference |
| < C14 | Low to Moderate | Draft screening assessments of aliphatic amines. | canada.cacanada.ca |
| ≥ C14 | High | Draft screening assessments and bioconcentration studies. | canada.cacanada.canih.gov |
This table outlines the general relationship between alkyl chain length and bioaccumulation potential for aliphatic amines.
Adsorption and Desorption Processes in Various Environmental Media
As a cationic surfactant, Ethanol, 2,2'-(decylimino)bis- is expected to adsorb strongly to negatively charged surfaces present in the environment, such as soil, sediment, and suspended solids. canada.caresearchgate.net This adsorption is a key process governing its transport and distribution.
The mobility of cationic surfactants in soil is generally low due to strong electrostatic interactions with soil particles. researchgate.netgeoscienceworld.org This strong adsorption means that higher concentrations of the surfactant may be required for micelle formation and subsequent mobilization. researchgate.net In studies comparing different types of surfactants, cationic surfactants showed significantly lower mobility in loamy soil compared to anionic surfactants. geoscienceworld.org The presence of cationic surfactants can even increase the retention of other hydrophobic compounds in the soil. kuleuven.be
| Environmental Medium | Process | Expected Behavior | Key Influencing Factors | Reference |
| Soil and Sediment | Adsorption | Strong | Electrostatic interactions with negatively charged particles, organic carbon content. | canada.caresearchgate.netgeoscienceworld.org |
| Unsaturated Soil | Mobility | Low | Strong adsorption reduces transport. | geoscienceworld.org |
This table summarizes the expected adsorption and desorption behavior of Ethanol, 2,2'-(decylimino)bis- in environmental media.
Theoretical and Computational Studies on Ethanol, 2,2 Decylimino Bis
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the molecular conformations and electronic structure of amine compounds. researchgate.net These theoretical analyses provide data on key parameters that govern the reactivity and stability of a molecule. researchgate.netmdpi.com
For aliphatic amines similar to Ethanol (B145695), 2,2'-(decylimino)bis-, DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. researchgate.net The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.
Studies on various amines show that the efficiency of processes like corrosion inhibition can be correlated with these quantum chemical parameters. mdpi.com For instance, an increase in the number of hydrocarbon chains attached to the nitrogen atom in neutral amines tends to increase their process inhibition efficiency. mdpi.com Quantum chemical calculations have indicated that tertiary amines often exhibit the highest corrosion inhibition potential compared to primary and secondary amines. mdpi.com The protonation of the amine group, a common occurrence in aqueous environments, leads to changes in bond lengths and electronic properties, which in turn affects the molecule's interaction with surfaces. mdpi.com
| Hardness (η) | Resistance to change in electron distribution | A measure of the molecule's stability and reactivity. mdpi.com |
This table provides a generalized overview of parameters commonly calculated for amines using quantum chemical methods. Actual values are specific to the molecule and the computational model used.
Molecular Dynamics Simulations for Aggregation and Solvation Behavior
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. wikipedia.orgebsco.com For amphiphilic molecules like Ethanol, 2,2'-(decylimino)bis-, MD simulations are particularly valuable for studying aggregation phenomena, such as the formation of micelles, and their behavior in solution (solvation). nih.govnih.gov
These simulations can model the interactions between the surfactant molecules and the solvent (e.g., water), providing a detailed view of how the nonpolar decyl chain and the polar diethanolamine (B148213) headgroup orient themselves. nih.gov Studies on similar molecules, such as N-dodecyl-diethanolamine (a close homolog), have shown that properties like antimicrobial activity may be influenced by the formation of micelles. nih.gov
MD simulations of related N-acyl-ethanolamines in phospholipid bilayers reveal that the polar headgroup typically resides at the lipid-water interface, engaging in hydrogen bonding, while the nonpolar acyl chain extends into the hydrocarbon core of the membrane. nih.gov This positioning is crucial for the molecule's interaction with membrane-embedded proteins. nih.gov The simulations can also provide information on the solvent coordination number, which describes the number of solvent molecules in the immediate vicinity of the solute molecule, and the dynamics of hydrogen bond formation and rupture between the surfactant and water molecules. rsc.org
Development of Predictive Models for Structure-Activity Relationships (SAR) related to Functional Properties
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the chemical structure of a compound with its functional properties or biological activity. acs.orgnih.gov For classes of compounds like amines, researchers have developed models to predict various endpoints, including oxidative degradation rates in industrial processes and biological activities like toxicity or antimicrobial efficacy. acs.orgnih.gov
These models are built using a dataset of different amines and their measured properties. acs.org Key to developing a predictive SAR model is the use of molecular descriptors, which are numerical values that characterize the chemical structure. nih.gov Common descriptors include:
Topological descriptors : Related to the connectivity and branching of the molecule. acs.org
Quantum chemical descriptors : Such as dipole moment and pKa values. acs.org
Structural descriptors : Counts of specific functional groups (e.g., hydroxyl groups, amino groups) and the length of alkyl chains. nih.govresearchgate.net
For example, studies on the oxidative degradation of various amines have shown that longer alkyl chain lengths can decrease degradation rates due to steric hindrance, while a higher number of hydroxyl or amino groups can increase degradation rates by providing more reactive sites. nih.govresearchgate.net Similarly, SAR studies on the antimicrobial activity of N-(n-alkyl)diethanolamines found that activity was related to surface activity and the octanol-water partition coefficient, with maximum activity observed for derivatives with C12-C16 alkyl chains. nih.gov These models are valuable for screening new molecules and prioritizing synthesis and testing efforts. acs.orgnih.gov
Table 2: Common Molecular Descriptors Used in SAR/QSAR Models for Amines
| Descriptor Category | Example Descriptors | Relevance to Functional Properties |
|---|---|---|
| Structural | Alkyl chain length, Number of hydroxyl groups, Number of amino groups, Presence of cyclic structures. nih.govresearchgate.net | Influences steric hindrance, reactivity, and physical properties like solubility and surface activity. nih.govnih.gov |
| Physicochemical | Octanol-water partition coefficient (logP), pKa. nih.govacs.org | Relates to lipophilicity, membrane permeability, and the degree of protonation at a given pH. nih.gov |
| Electronic | Dipole moment, HOMO/LUMO energies. acs.org | Describes the electronic distribution and reactivity of the molecule. acs.org |
| Topological | Jurs descriptors, Molecular connectivity indices. acs.org | Quantifies molecular size, shape, and branching. acs.org |
Spectroscopic Property Prediction and Interpretation
The characterization of Ethanol, 2,2'-(decylimino)bis- relies on various spectroscopic techniques, and computational methods can aid in the prediction and interpretation of the resulting spectra.
A Ph.D. thesis investigating halogens with amines reported far-infrared spectroscopic data for N-decyldiethanolamine, noting important absorption maxima at 3370 cm⁻¹ (O-H), 2900 cm⁻¹ (C-H), 1470 cm⁻¹ (CH₂), and 1045 cm⁻¹ (C-O). gre.ac.uk Quantum chemical calculations can be employed to predict vibrational frequencies, which, when compared to experimental infrared and Raman spectra, help to assign specific vibrational modes to the observed spectral bands. rsc.org
Mass spectrometry is another key analytical technique. One study identified 2,2'-(Decylimino)bisethanol (C₁₄H₃₁NO₂) as a constituent of an insect extract using UPLC-QTOF-MS. tandfonline.com The reported mass-to-charge ratio (m/z) for the precursor ion was 246.2428, with characteristic fragment ions observed at m/z 228.2307, 106.0853, 88.0756, 70.0657, and 57.0699. tandfonline.com Computational methods can simulate fragmentation pathways in mass spectrometry, aiding in the structural elucidation of unknown compounds by predicting the masses of likely fragment ions.
Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure verification. Computational models can predict NMR chemical shifts (¹H and ¹³C), providing a theoretical spectrum that can be compared with experimental data to confirm the molecular structure of compounds like Ethanol, 2,2'-(decylimino)bis-. nih.gov
Table 3: List of Compound Names Mentioned
| Compound Name |
|---|
| Ethanol, 2,2'-(decylimino)bis- |
| N-decyldiethanolamine |
| N-dodecyl-diethanolamine |
| N-acyl-ethanolamines |
Future Research Directions and Sustainable Innovations in Ethanol, 2,2 Decylimino Bis
The exploration of "Ethanol, 2,2'-(decylimino)bis-," a tertiary amine with both a ten-carbon alkyl chain and two hydroxyethyl (B10761427) groups, is paving the way for significant advancements across various scientific and industrial domains. Its unique amphiphilic structure offers a foundation for future research focused on creating novel materials and processes that are not only highly functional but also environmentally sustainable. The following sections outline key areas for future investigation, emphasizing the design of next-generation molecules, novel catalytic functions, integration into advanced materials, and the adoption of green chemistry principles.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Ethanol, 2,2'-(decylimino)bis- and its structural analogs?
- Answer : Synthesis typically involves the ethoxylation of primary amines (e.g., n-decylamine) with ethylene oxide under controlled conditions. Reaction stoichiometry (amine:ethylene oxide ratio) and temperature (40–80°C) must be optimized to minimize by-products like polyethylene glycols . Thermodynamic data (e.g., ΔrH° ≈ -1004 kJ/mol for dodecylimino analogs) suggest exothermic reactions requiring precise thermal management . Post-synthesis purification via vacuum distillation or column chromatography is critical to isolate the target compound.
Q. How can researchers characterize the structural integrity of Ethanol, 2,2'-(decylimino)bis-?
- Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of hydroxyethyl groups (δ 3.5–3.7 ppm for –CH2OH) and the decylimino backbone (δ 1.2–1.4 ppm for –CH2– in the alkyl chain) .
- FTIR : Identify N–H stretching (3300–3500 cm⁻¹) and C–O–C vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (calculated: ~273.45 g/mol for dodecylimino analogs) using ESI-MS or MALDI-TOF .
Q. What are the critical physicochemical properties to assess during storage and handling?
- Answer : Key properties include:
- Hygroscopicity : Store in anhydrous conditions (desiccators) to prevent hydrolysis of the imino group .
- LogP : Experimentally determine using shake-flask methods (reported LogP ≈ 1.6–2.0 for analogs) to predict solubility in polar/nonpolar solvents .
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C for similar compounds) .
Advanced Research Questions
Q. How can computational modeling validate experimental data for Ethanol, 2,2'-(decylimino)bis-?
- Answer : Use molecular dynamics (MD) simulations to predict aggregation behavior (e.g., micelle formation) and compare with experimental critical micelle concentration (CMC) values. Software like GROMACS or CHARMM can model interactions with water . Validate calculated LogP (XlogP ≈ 1.6) against experimental HPLC retention times .
Q. What experimental strategies resolve contradictions in reported physicochemical data (e.g., LogP discrepancies)?
- Answer : Replicate measurements under standardized conditions (e.g., pH 7, 25°C). For LogP, use reverse-phase HPLC with a C18 column and calibrate against known standards. Contradictions may arise from impurities or measurement techniques (shake-flask vs. chromatographic methods) .
Q. How can reaction by-products be minimized during ethoxylation of n-decylamine?
- Answer : Optimize ethylene oxide feed rate and catalyst selection (e.g., alkali hydroxides vs. metal oxides). Monitor reaction progress via in-situ FTIR to detect premature ethylene oxide polymerization. Post-reaction, use preparative HPLC to separate diethanolamine derivatives from polyethylene glycols .
Q. What advanced techniques study the compound’s surfactant behavior in aqueous systems?
- Answer :
- Surface Tension Measurements : Use a tensiometer to determine CMC (typical range: 0.1–1 mM for alkylimino bis-ethanol analogs) .
- Dynamic Light Scattering (DLS) : Analyze micelle size distribution (hydrodynamic radius ~2–5 nm) .
- Cryo-TEM : Visualize micelle morphology (spherical vs. worm-like) .
Q. How does the alkyl chain length (e.g., decyl vs. dodecyl) impact biological activity in membrane studies?
- Answer : Synthesize homologs (C10, C12, C14) and assess hemolytic activity via erythrocyte lysis assays. Longer chains (C14) typically show higher membrane disruption due to increased hydrophobicity . Correlate results with LogP and CMC data to establish structure-activity relationships (SAR).
Methodological Notes
- Safety : Follow GHS guidelines (e.g., S45, S61) for handling amines and ethylene oxide derivatives. Use fume hoods and personal protective equipment (PPE) .
- Data Reproducibility : Report synthesis conditions (temperature, catalyst, solvent) in detail to enable replication. Reference standard spectra (NMR, IR) from databases like NIST .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
